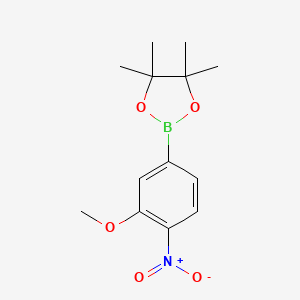
2-Chloro-4-(2,6-difluorophenyl)benzoic acid
Vue d'ensemble
Description
2-Chloro-4-(2,6-difluorophenyl)benzoic acid is an important intermediate in medicinal compounds and pesticides . It is used in the preparation of various chemical compounds .
Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(2,6-difluorophenyl)benzoic acid is C13H7ClF2O2 . The InChI code is 1S/C13H7ClF2O2/c14-9-6-7 (4-5-8 (9)13 (17)18)12-10 (15)2-1-3-11 (12)16/h1-6H, (H,17,18) .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-4-(2,6-difluorophenyl)benzoic acid is 268.65 . The compound is a solid . The solubility of the compound in 95% ethanol is 50 mg/mL .Applications De Recherche Scientifique
Application
The compound is used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . This molecule is photoactive in solution, meaning it responds to light, making it potentially useful in the development of photochromic solid-state materials .
Method
The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit . The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .
Results
Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o -fluoroazobenzene .
2. Synthesis of Novel Compounds
Application
“2-Chloro-4-(2,6-difluorophenyl)benzoic acid” is used as a starting reagent for the synthesis of various compounds, including furosemide, 4′-chloro-2′-fluoroacetophenone, novel herbicidal isoxazolecarboxamides, and potential liquid crystals .
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
The outcomes of these syntheses were not provided in the source .
3. Synthesis of Furosemide
Application
This compound is used as a starting reagent for the synthesis of furosemide , a diuretic drug used to treat fluid build-up due to heart failure, liver scarring, or kidney disease .
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
The outcomes of these syntheses were not provided in the source .
4. Synthesis of 4′-chloro-2′-fluoroacetophenone
Application
“2-Chloro-4-(2,6-difluorophenyl)benzoic acid” is used as a starting reagent for the synthesis of 4′-chloro-2′-fluoroacetophenone , a compound that could have potential applications in various chemical reactions .
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
The outcomes of these syntheses were not provided in the source .
5. Synthesis of Novel Herbicidal Isoxazolecarboxamides
Application
This compound is used as a starting reagent for the synthesis of novel herbicidal isoxazolecarboxamides , which could potentially be used in the development of new herbicides .
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
The outcomes of these syntheses were not provided in the source .
6. Preparation of Potential Liquid Crystals
Application
“2-Chloro-4-(2,6-difluorophenyl)benzoic acid” is used as a starting reagent for the preparation of potential liquid crystals . Liquid crystals have applications in various fields, including displays, sensors, and optical devices .
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
The outcomes of these preparations were not provided in the source .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-4-(2,6-difluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-9-6-7(4-5-8(9)13(17)18)12-10(15)2-1-3-11(12)16/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDVFCVHUARFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689700 | |
| Record name | 3-Chloro-2',6'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,6-difluorophenyl)benzoic acid | |
CAS RN |
1262006-10-9 | |
| Record name | 3-Chloro-2',6'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















